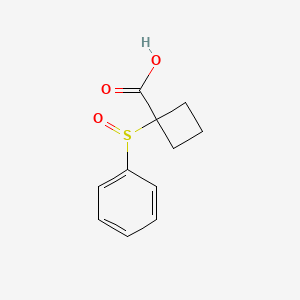

1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

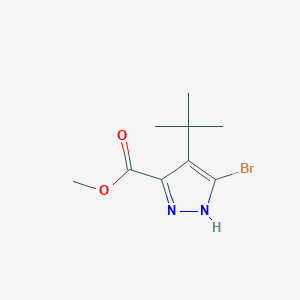

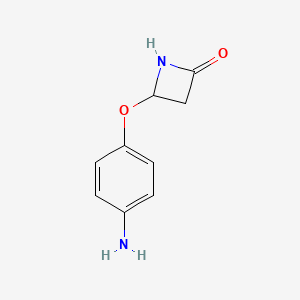

1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2567498-30-8 . It has a molecular weight of 224.28 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is 1-(phenylsulfinyl)cyclobutane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3S/c12-10(13)11(7-4-8-11)15(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed.科学的研究の応用

Thermal and Photodimerization

Cyclobutane derivatives undergo dimerization under the influence of ultraviolet light and heat, leading to the formation of 'head-to-head' type dimers with trans stereochemistry. This process is significant for understanding the reactivity and potential applications of cyclobutane compounds in materials science and photodynamic therapy (Davies et al., 1977).

Regiospecific Additions for Synthesis

The addition of hydrazoic acid or benzylamine to cyclobutanes enables the introduction of nitrogen nucleophiles, facilitating the synthesis of α-amino cyclobutane carboxylic acids. These precursors can be transformed into diacids via carbonylation and reduction, highlighting a route for synthesizing complex amino acids and peptides (Gaoni, 1988).

Peptide Dendrimers

Chiral cyclobutane-containing C3-symmetric peptide dendrimers have been synthesized, showcasing the utility of cyclobutane derivatives in the creation of highly functionalized structures for biomedical applications, including drug delivery and as scaffolds for biomolecular recognition (Gutiérrez-Abad et al., 2010).

Positron Emission Tomography (PET) Tracers

Cyclobutane derivatives have been synthesized for use as tumor-avid amino acids in PET tracers, offering insights into their potential for cancer diagnosis and imaging. The synthesis of these compounds involves high-specific-activity nucleophilic displacement, demonstrating their applicability in medical imaging (Shoup & Goodman, 1999).

Synthesis of Amino Acids

Enantiomerically pure 2-aminocyclobutane-1-carboxylic acids have been prepared, showcasing the synthetic routes to these compounds from chiral precursors. These amino acids are significant for the development of new pharmaceuticals and the study of biological activity related to cyclobutane's unique structure (Gauzy et al., 2004).

Electrophile-Initiated Lactonization

The lactonization of certain cyclobutane derivatives demonstrates the chemical versatility of these compounds, offering pathways to synthesize heterocyclic structures with potential applications in organic synthesis and medicinal chemistry (Razin & Zolotarev, 2003).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and

特性

IUPAC Name |

1-(benzenesulfinyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-10(13)11(7-4-8-11)15(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCHIJNULTUWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)S(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2723058.png)

![5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2723062.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)

![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)